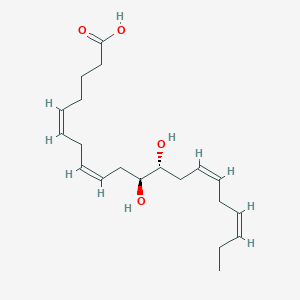

11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is a dihydroxylated derivative of arachidonic acid. This compound is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. It is known for its involvement in inflammatory responses and vascular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is synthesized through the formal dihydroxylation of arachidonic acid across the 11,12-double bond . This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired dihydroxylation.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research and medicine. large-scale synthesis can be achieved through optimized dihydroxylation processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, each with unique biological activities and properties .

Scientific Research Applications

Inflammatory Bowel Disease (IBD)

Research indicates that 11,12-DiHETrE may aid in the healing of colitis. In a study involving murine models of colitis induced by dextran sodium sulfate (DSS), administration of 11,12-DiHETrE significantly reduced inflammation and promoted recovery by inhibiting leukocyte infiltration and edema formation in colon tissues .

Table 1: Effects of 11,12-DiHETrE on Colitis Recovery

| Parameter | Control Group | Treatment Group (11,12-DiHETrE) |

|---|---|---|

| Edema Formation | High | Significantly Reduced |

| Leukocyte Infiltration | High | Significantly Reduced |

| Recovery Time | Longer | Shorter |

Pain Management

Due to its interaction with TRPV channels, 11,12-DiHETrE has potential applications in pain management. By modulating TRPV channel activity, it may help alleviate pain associated with inflammatory conditions .

Cardiovascular Health

The compound's role as a lipid mediator suggests potential applications in cardiovascular health. Eicosanoids like 11,12-DiHETrE are involved in regulating vascular tone and inflammatory responses within the cardiovascular system. Further research is needed to elucidate its specific effects on cardiovascular diseases.

Case Studies

Case Study 1: Colitis Healing

In a controlled study on murine models with DSS-induced colitis, researchers administered varying doses of 11,12-DiHETrE during the recovery phase. The findings demonstrated a dose-dependent effect on reducing inflammation markers and promoting epithelial healing .

Case Study 2: TRPV Channel Modulation

A separate study focused on the modulation of TRPV channels by 11,12-DiHETrE. It was found that pretreatment with this compound significantly inhibited TRPV4-mediated calcium influx in HEK293T cells overexpressing TRPV4 receptors . This suggests its potential utility in developing novel analgesics targeting TRPV channels.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the arachidonic acid cascade, influencing the production of other eicosanoids. This modulation affects various physiological processes, including inflammation, vasodilation, and platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid: Another dihydroxylated derivative of arachidonic acid with similar biological activities.

11,12-epoxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid: An epoxide derivative with distinct physiological effects.

Uniqueness

11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is unique due to its specific dihydroxylation pattern, which confers distinct biological properties. Its role in modulating inflammatory responses and vascular functions sets it apart from other similar compounds .

Biological Activity

11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (often abbreviated as 11,12-DiHETrE) is a hydroxyeicosatetraenoic acid (HETE) derived from arachidonic acid. This compound is notable for its diverse biological activities and potential therapeutic applications in various inflammatory and pathological conditions. This article explores the biological activity of 11,12-DiHETrE, summarizing relevant research findings, case studies, and pharmacological implications.

- Molecular Formula : C20H32O4

- Molecular Weight : 336.47 g/mol

- CAS Number : 867350-92-3

- Structure : The compound features multiple double bonds characteristic of eicosanoids and two hydroxyl groups that influence its reactivity and biological interactions.

Anti-inflammatory Effects

Research has indicated that 11,12-DiHETrE exhibits significant anti-inflammatory properties. In a study involving murine models of colitis induced by dextran sulfate sodium (DSS), the administration of 11,12-DiHETrE resulted in a marked reduction in inflammation markers and improved overall intestinal health. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing epithelial barrier function .

Apoptotic Induction

Similar to other eicosanoids, 11,12-DiHETrE may induce apoptosis in certain cell types. A study highlighted its ability to cause G1 phase arrest and apoptosis in HL-60 human promyelocytic leukemia cells. This effect was noted to be concentration-dependent and involved mitochondrial pathways of apoptosis .

Cellular Mechanisms

The biological activity of 11,12-DiHETrE is mediated through various cellular mechanisms:

- Cell Cycle Regulation : It influences cell cycle progression by activating checkpoints that prevent the proliferation of damaged cells.

- Caspase Activation : The compound has been shown to activate caspases, which are crucial for the execution phase of apoptosis.

- Calcium Signaling : It impacts intracellular calcium levels, which play a pivotal role in various cellular functions including muscle contraction and neurotransmitter release .

Colitis Model

In a controlled study on mice with DSS-induced colitis:

- Treatment Group : Mice received oral doses of 11,12-DiHETrE.

- Results : Significant reduction in colon inflammation was observed alongside improved histological scores of colonic tissue integrity.

- Mechanism : The compound was found to inhibit TRPV4 channel activity, which is implicated in inflammatory responses .

Cancer Cell Lines

In vitro studies using HL-60 cells demonstrated that:

- Concentration : The apoptotic effects were evident at concentrations as low as 10 µM after 72 hours.

- Mechanism : The compound induced mitochondrial dysfunction leading to cell death through a caspase-dependent pathway .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects | Reduced inflammation in DSS-induced colitis models | Potential therapeutic use in IBD |

| Apoptosis induction | Induced G1 phase arrest and apoptosis in HL-60 cells | Possible cancer treatment applications |

| Calcium signaling | Modulated TRPV4 channel activity | Role in pain and inflammation management |

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,8Z,11S,12R,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1 |

InChI Key |

DNPZYIPMAWRQQE-WFPHMWACSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.